4'-(Dimethylamino)[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
4’-(Dimethylamino)[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of a dimethylamino group attached to one of the phenyl rings and an aldehyde group attached to the other phenyl ring. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Dimethylamino)[1,1’-biphenyl]-3-carbaldehyde typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable biphenyl derivative. One common method is the Friedel-Crafts acylation reaction, where 4-(dimethylamino)benzaldehyde is reacted with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of 4’-(Dimethylamino)[1,1’-biphenyl]-3-carbaldehyde may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4’-(Dimethylamino)[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
Oxidation: 4’-(Dimethylamino)[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-(Dimethylamino)[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-(Dimethylamino)[1,1’-biphenyl]-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence spectroscopy.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-(Dimethylamino)[1,1’-biphenyl]-3-carbaldehyde is primarily related to its ability to participate in electron transfer processes. The dimethylamino group acts as an electron-donating group, enhancing the compound’s reactivity in various chemical reactions. The aldehyde group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar structure but lacks the biphenyl moiety.
4’-(Dimethylamino)[1,1’-biphenyl]-3-carboxylic acid: An oxidized form of the compound.
4’-(Dimethylamino)[1,1’-biphenyl]-3-methanol: A reduced form of the compound.
Uniqueness
4’-(Dimethylamino)[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both the dimethylamino and aldehyde functional groups on a biphenyl scaffold. This combination imparts distinct chemical properties, making it a valuable compound in various research applications.
Properties
CAS No. |
893734-60-6 |
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Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]benzaldehyde |
InChI |
InChI=1S/C15H15NO/c1-16(2)15-8-6-13(7-9-15)14-5-3-4-12(10-14)11-17/h3-11H,1-2H3 |
InChI Key |
FQMZTQWUVIPGQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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